molecular formula C11H16OSi B14080672 2-Propen-1-ol, 2-(dimethylphenylsilyl)- CAS No. 101844-22-8

2-Propen-1-ol, 2-(dimethylphenylsilyl)-

Cat. No.: B14080672
CAS No.: 101844-22-8
M. Wt: 192.33 g/mol
InChI Key: SWBYBCVKYOZFQB-UHFFFAOYSA-N
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Description

2-Propen-1-ol, 2-(dimethylphenylsilyl)- is an organic compound that features a propen-1-ol backbone with a dimethylphenylsilyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- typically involves the reaction of allyl alcohol with dimethylphenylsilane under specific conditions. The reaction is often catalyzed by a transition metal catalyst such as palladium or platinum, which facilitates the formation of the desired product. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a temperature range of 50-100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-ol, 2-(dimethylphenylsilyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl₂, Br₂) or organometallic compounds.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Saturated alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Propen-1-ol, 2-(dimethylphenylsilyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a component in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propen-1-ol, 2-(dimethylphenylsilyl)- involves its interaction with specific molecular targets and pathways. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The molecular targets may include enzymes, receptors, and other biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Propen-1-ol:

    2-Propen-1-ol, 2-(trimethylsilyl)-: Similar structure but with a trimethylsilyl group instead of a dimethylphenylsilyl group.

    2-Propen-1-ol, 2-(diphenylsilyl)-: Contains a diphenylsilyl group, leading to different chemical properties.

Uniqueness

2-Propen-1-ol, 2-(dimethylphenylsilyl)- is unique due to the presence of the dimethylphenylsilyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

101844-22-8

Molecular Formula

C11H16OSi

Molecular Weight

192.33 g/mol

IUPAC Name

2-[dimethyl(phenyl)silyl]prop-2-en-1-ol

InChI

InChI=1S/C11H16OSi/c1-10(9-12)13(2,3)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3

InChI Key

SWBYBCVKYOZFQB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)C(=C)CO

Origin of Product

United States

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